molecular formula C13H12O2 B14701949 1-(1-Hydroxynaphthalen-2-yl)propan-1-one CAS No. 24490-31-1

1-(1-Hydroxynaphthalen-2-yl)propan-1-one

Cat. No.: B14701949
CAS No.: 24490-31-1
M. Wt: 200.23 g/mol
InChI Key: MAGSBALYCXBYSK-UHFFFAOYSA-N
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Description

1-(1-Hydroxynaphthalen-2-yl)propan-1-one is a naphthol-derived ketone featuring a hydroxyl group at the 1-position and a propan-1-one moiety at the 2-position of the naphthalene ring. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks and bioactive molecules.

Synthesis: A microwave-assisted Friedel-Crafts acylation of 1-naphthol with acetic acid in the presence of ZnCl₂ yields 1-(1-hydroxynaphthalen-2-yl)ethanone (a closely related analog) with a 74% yield .

Properties

CAS No.

24490-31-1

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C13H12O2/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13(11)15/h3-8,15H,2H2,1H3

InChI Key

MAGSBALYCXBYSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxy-1-naphthaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(1-naphthyl)propan-1-one or 1-(1-naphthyl)propanoic acid.

    Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)propan-1-ol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(1-Hydroxynaphthalen-2-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells. The compound can induce caspase-mediated apoptosis, leading to cell death. Additionally, it may modulate various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Naphthalene Ring
Compound Name Substituents Key Properties/Applications Synthesis Yield (if available) Reference
1-(1-Hydroxynaphthalen-2-yl)propan-1-one –OH (C1), –COCH₂CH₃ (C2) Precursor for heterocycles, Schiff bases
1-(4-Methoxynaphthalen-1-yl)propan-1-one –OCH₃ (C4), –COCH₂CH₃ (C1) Limited bioactivity data
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone –Cl (C4), –OH (C1), –COCH₃ (C2) Enhanced antibacterial activity 68–74% (halogenated analogs)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogenation (Cl, Br) at the 4-position enhances antibacterial potency in Schiff bases compared to the parent compound .
  • Methoxy vs.
Ketone Chain Length and Reactivity
Compound Name Ketone Chain Reactivity in Coupling Reactions Yield in C–O Coupling Reference
This compound C3 (propanone) Not reported in coupling studies
1-(4-Fluorophenyl)propan-1-one C3 (propanone) High reactivity with N-hydroxyphthalimide 60–70%
1-(Thiophen-2-yl)propan-1-one C3 (propanone) Moderate yield in C–O coupling 51–58%
1-(4-Hydroxyphenyl)ethanone C2 (ethanone) Lower steric hindrance, faster reaction 74% (synthesis)

Key Observations :

  • Chain Length: Propanone derivatives (C3) exhibit steric hindrance, reducing coupling efficiency compared to ethanone (C2) analogs. For example, 1-(4-fluorophenyl)propan-1-one yields 60–70% in C–O coupling , whereas ethanone derivatives often achieve higher yields under similar conditions.
  • Aromatic vs. Heteroaromatic: Thiophene-containing propanones (e.g., 1-(thiophen-2-yl)propan-1-one) show lower yields (50–58%) due to electronic effects .

Key Observations :

  • Halogenation : Bromine or chlorine substitution at the 4-position improves antimicrobial efficacy by increasing lipophilicity and target binding .
  • Schiff Bases : The parent compound’s derivatives show moderate activity, suggesting further structural optimization (e.g., introducing EWGs) could enhance potency .

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